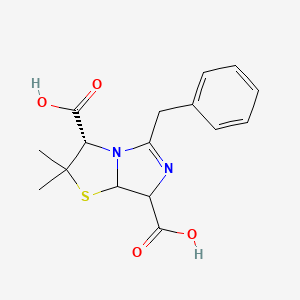
2,6-二乙基苯胺盐酸盐
概述
描述
2,6-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
科学研究应用
2,6-Diethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
Action Environment
The action, efficacy, and stability of 2,6-Diethylaniline hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other substances, and the temperature. For example, the proximity of the ortho substituents in 2,6-Diethylaniline can twist the amide group out of the plane of the aromatic ring, thereby greatly reducing mesomerism between the ring and the nitrogen .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Diethylaniline hydrochloride can be synthesized through the alkylation of aniline with ethylene in the presence of a catalyst. The reaction typically involves the following steps:
Alkylation: Aniline is reacted with ethylene in the presence of a catalyst such as aluminum chloride or triethylaluminum. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the 2 and 6 positions.
Hydrolysis: The resulting 2,6-diethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2,6-diethylaniline hydrochloride follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The catalyst recovery and recycling are also optimized to reduce waste and improve cost-effectiveness.
化学反应分析
Types of Reactions
2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, nitro compounds.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2,6-Diethylbenzoquinone: An oxidized form of 2,6-diethylaniline.
Uniqueness
2,6-Diethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,6-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIHFFLRASFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887903 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71477-82-2 | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?
A1: 2,6-Diethylaniline hydrochloride serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)
![[(3S,4aR,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1253382.png)


![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)
